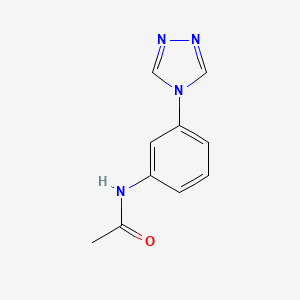

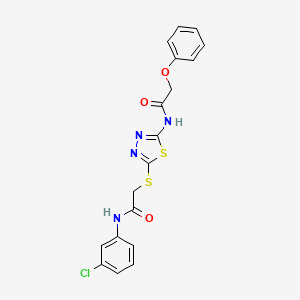

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

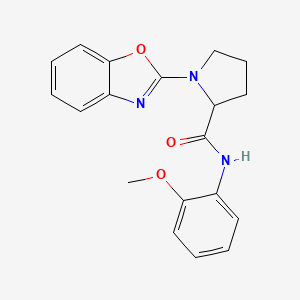

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a Huisgen cycloaddition, a type of click chemistry. The piperidine ring could be formed through a variety of methods, including the cyclization of a suitable diamine . The benzamide group could be introduced through a coupling reaction with an appropriate amine and carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the piperidine ring, and the benzamide group. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The piperidine ring is a six-membered ring containing one nitrogen atom and five carbon atoms. The benzamide group consists of a benzene ring attached to a carboxamide group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The 1,2,3-triazole ring is generally stable and resistant to hydrolysis. The piperidine ring can act as a base and nucleophile, making it reactive towards electrophiles. The benzamide group can participate in a variety of reactions, including hydrolysis and nucleophilic acyl substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar 1,2,3-triazole ring and benzamide group could increase its solubility in polar solvents. The piperidine ring could potentially make this compound a base .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

The structural features of this compound, particularly the 1,3,4-thiadiazole moiety , are associated with antiviral properties . The presence of a chlorophenyl group and a triazole ring could potentially enhance these properties, making it a candidate for the development of new antiviral drugs. Research could explore its efficacy against various viruses, including those responsible for common and emerging infectious diseases.

Anti-Tubercular Agents

Compounds with similar structures have been designed and synthesized for their anti-tubercular activity . The piperidinyl moiety linked to a benzamide group can be crucial for activity against Mycobacterium tuberculosis . This compound could be part of a study to develop new treatments for tuberculosis, especially drug-resistant strains.

Carbonic Anhydrase Inhibition

The sulfonamide group, often found in diuretics and anticonvulsants, is known to inhibit carbonic anhydrase . This enzyme is involved in many physiological processes, and its inhibition can be useful in treating conditions like glaucoma, epilepsy, and altitude sickness. The compound’s potential as a carbonic anhydrase inhibitor could be thoroughly investigated.

Antifungal and Antibacterial Properties

The structural analogs of this compound have shown promising antifungal and antibacterial activities . It could be studied for its effectiveness against a range of fungal and bacterial pathogens, contributing to the development of new antimicrobial agents.

Cancer Research

The triazole and piperidinyl groups have been implicated in the synthesis of compounds with antitumor properties . This compound could be researched for its potential to inhibit the growth of cancer cells, possibly leading to the development of novel chemotherapy agents.

Agricultural Bioengineering

Given the compound’s potential antiviral and antimicrobial properties, it could be applied in agricultural bioengineering . Studies could focus on its use as a protective agent against plant viruses and pests, aiming to enhance crop resilience and yield.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O3/c1-31-19-7-2-4-15(12-19)21(29)24-17-8-10-27(11-9-17)22(30)20-14-28(26-25-20)18-6-3-5-16(23)13-18/h2-7,12-14,17H,8-11H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFHOOXCEUECCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea](/img/structure/B2849717.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2849719.png)

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2849724.png)

![3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849727.png)

![N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2849728.png)